molecular formula C18H18ClNO3S2 B2908255 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide CAS No. 1428358-18-2

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

Cat. No.: B2908255
CAS No.: 1428358-18-2
M. Wt: 395.92
InChI Key: GMOWZEYBTOTLFT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of furan and thiophene moieties through nucleophilic substitution reactions. The final step often involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and heterocyclic compounds with aromatic rings. Examples include:

  • 1-(2-chlorophenyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide

Uniqueness

What sets 1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide apart is its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c19-18-6-2-1-4-16(18)14-25(21,22)20(12-15-8-10-23-13-15)9-7-17-5-3-11-24-17/h1-6,8,10-11,13H,7,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOWZEYBTOTLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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